molecular formula C15H11ClN2OS B4134344 4-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}phenol

4-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}phenol

Cat. No.: B4134344
M. Wt: 302.8 g/mol
InChI Key: KBZUCWATWQHURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}phenol, also known as CTZP, is a synthetic compound that belongs to the class of thiazole derivatives. CTZP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

4-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}phenol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential use as an antifungal agent, with promising results.

Mechanism of Action

The exact mechanism of action of 4-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}phenol is not fully understood. However, studies have suggested that it exerts its anticancer and antifungal effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been shown to inhibit the growth of fungal cells by disrupting their cell wall synthesis. This compound has been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}phenol in lab experiments is its relatively simple synthesis method. It is also relatively stable and easy to handle. However, one of the limitations is that it has low solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 4-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}phenol. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as bacterial infections. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.

Properties

IUPAC Name

4-[2-(3-chloroanilino)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-2-1-3-12(8-11)17-15-18-14(9-20-15)10-4-6-13(19)7-5-10/h1-9,19H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZUCWATWQHURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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